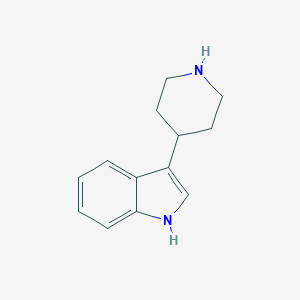

3-(Piperidin-4-yl)-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIRZPVWWIMPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-09-7 | |

| Record name | 3-(4-Piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-piperidyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(Piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-4-yl)-1H-indole is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, demonstrating the importance of understanding the foundational physicochemical and biological properties of the core molecule. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical structure, physicochemical parameters, and known biological context. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Chemical and Physical Properties

The fundamental properties of a compound are critical in drug discovery and development, influencing its behavior in biological systems and its suitability for formulation. The key chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂ | - |

| Molecular Weight | 200.29 g/mol | [1] |

| Melting Point | 222-224 °C | [1] |

| Appearance | White to light-colored powder or crystal | - |

| Predicted Boiling Point | 388.6 ± 35.0 °C | - |

| Predicted Density | 1.118 ± 0.06 g/cm³ | - |

| Predicted pKa | 17.06 ± 0.30 | - |

| Calculated logP (cLogP) of a derivative * | 2.42 | [2] |

*Note: The cLogP value is for the derivative (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone and is provided as an estimation of the lipophilicity of the core scaffold.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7-8 ppm). The piperidine ring protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The proton on the indole nitrogen may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbons of the indole ring and the five carbons of the piperidine ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 200. The fragmentation pattern would likely involve cleavage of the bond between the indole and piperidine rings, as well as fragmentation within the piperidine ring.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized yet detailed methodologies for key experiments.

Synthesis and Purification

A common synthetic route to 3-(substituted)-1H-indoles involves the Fischer indole synthesis. For this compound, a plausible route involves the reaction of phenylhydrazine with 4-acetylpiperidine, followed by cyclization under acidic conditions.

Protocol for a Fischer Indole Synthesis Approach:

-

Reaction Setup: A mixture of phenylhydrazine and N-protected 4-acetylpiperidine (e.g., N-Boc-4-acetylpiperidine) is heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalyst like polyphosphoric acid or zinc chloride.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Determination of Physicochemical Properties

3.2.1 pKa Determination (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration of the piperidine nitrogen.

3.2.2 logP Determination (HPLC-based Method):

-

System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention times are recorded.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Calculation: The logP of the compound is calculated from its retention factor using the calibration curve.

3.2.3 Aqueous Solubility Determination (Thermodynamic Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is shaken at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Biological Activity and Signaling Pathways

While the direct biological targets of the parent this compound are not extensively documented, its derivatives have shown significant activity in several therapeutic areas, suggesting potential mechanisms of action for the core scaffold.

Antimalarial Activity

Derivatives of this compound have been identified as a novel chemotype with activity against Plasmodium falciparum, the parasite responsible for malaria.[2] Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine nitrogen can influence the antimalarial potency.[2] The exact mechanism of action is still under investigation but likely involves interference with a critical parasitic pathway.

Hedgehog Signaling Pathway Inhibition

A derivative of 2-methyl-3-(piperidin-4-yl)-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (SMO) receptor.[3][4] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the this compound scaffold could serve as a basis for developing novel anticancer agents targeting this pathway.

DOT Diagram of a Simplified Hedgehog Signaling Pathway:

Caption: Simplified Hedgehog signaling pathway activation and inhibition.

Conclusion

This compound represents a versatile and valuable scaffold in medicinal chemistry. This technical guide has summarized its core physicochemical properties and highlighted the therapeutic potential of its derivatives. The provided experimental protocols offer a foundation for further investigation and characterization of this and related compounds. Future research focused on elucidating the specific biological targets and mechanisms of action of the parent molecule will be crucial for fully realizing its potential in drug discovery.

References

- 1. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-(Piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Piperidin-4-yl)-1H-indole, a significant heterocyclic scaffold in medicinal chemistry. The document details established synthetic methodologies, including a versatile three-step approach and the classical Fischer indole synthesis. Experimental protocols with quantitative data on reaction yields, purity, and spectroscopic characterization are presented in a structured format to facilitate comparison and replication. Additionally, this guide includes visualizations of reaction pathways and experimental workflows using the DOT language to provide a clear and logical representation of the chemical processes involved.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound consisting of an indole ring substituted at the 3-position with a piperidine ring. This molecular architecture is a common feature in a variety of biologically active compounds.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17403-09-7 |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. This section details two prominent methods: a versatile three-step synthesis and the classical Fischer indole synthesis.

Three-Step Synthesis

A common and adaptable method for the synthesis of this compound and its derivatives involves a three-step sequence: N-protection of 4-piperidone, followed by the core indole synthesis, and concluding with deprotection.[1] This approach allows for the introduction of various substituents on the piperidine nitrogen, providing a route to a diverse library of compounds.

Logical Workflow of the Three-Step Synthesis:

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Piperidin-4-yl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. While the core moiety itself displays limited intrinsic activity, its strategic derivatization has yielded potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with this versatile chemical scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Kinase Inhibition: Targeting Angiogenesis and Cell Proliferation

A prominent class of this compound derivatives, particularly the 2-indolinone substituted variants, function as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. Dysregulation of RTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.

The primary mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the phosphorylation of downstream substrates, these inhibitors effectively abrogate the signaling cascades that drive tumor growth and the formation of new blood vessels that supply the tumor.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of representative this compound derivatives against key oncogenic kinases.

| Compound | Target Kinase | IC50 (nM) | Assay Format |

| Sunitinib (analog) | VEGFR2 (KDR) | 2 | Enzyme Assay |

| Sunitinib (analog) | PDGFRβ | 2 | Enzyme Assay |

| Axitinib (related scaffold) | VEGFR1 | 0.1 | Enzyme Assay |

| Axitinib (related scaffold) | VEGFR2 | 0.2 | Enzyme Assay |

| Axitinib (related scaffold) | VEGFR3 | 0.1-0.3 | Enzyme Assay |

| Axitinib (related scaffold) | PDGFRβ | 1.6 | Enzyme Assay |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Poly-Glu-Tyr (4:1) substrate

-

ATP

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the test compound dilution to each well. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add 10 µL of a solution containing the kinase and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The 3-(Piperidin-4-yl)-1H-indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(Piperidin-4-yl)-1H-indole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its unique three-dimensional architecture, combining a planar indole ring with a flexible piperidine moiety, allows for precise molecular interactions with proteins, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological landscape of this scaffold, detailing its applications in antimalarial, antipsychotic, and anticancer research. The content herein is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the scaffold's therapeutic potential and providing detailed experimental methodologies for its investigation.

Antimalarial Activity: A New Chemotype Against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of novel antimalarial agents. The this compound scaffold has been identified as a promising new chemotype with activity against both drug-sensitive and resistant parasite strains.

Quantitative Data: Antiplasmodial Activity

Initial high-throughput whole-cell screening of compound libraries against P. falciparum identified a hit compound containing the this compound core. Subsequent synthesis and evaluation of a series of analogues led to the identification of compounds with significant anti-parasitic activity.[1]

| Compound ID | Modification | EC50 (μM) vs. P. falciparum (Drug-Resistant Strains) | EC50 (μM) vs. P. falciparum (Drug-Sensitive Strains) | Cytotoxicity (IC50 in HepG2 cells, μM) |

| 10d | N-nicotinoyl | ~ 3 | ~ 3 | > 25 |

Table 1: Antimalarial activity of a lead this compound derivative.[1]

Experimental Protocol: Whole-Cell Phenotypic Screening against P. falciparum

The following protocol outlines a typical whole-cell growth inhibition assay used to determine the antiplasmodial activity of compounds.

Objective: To determine the 50% effective concentration (EC50) of test compounds against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

DNA-intercalating fluorescent dye (e.g., DAPI or SYBR Green I)

-

Fluorescence plate reader

Methodology:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage.

-

Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Assay Initiation: Add synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the compound-containing plate.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Growth Measurement:

-

After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye like DAPI.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing non-infected red blood cells.

-

Normalize the fluorescence data to the negative control (100% growth) and positive control (0% growth).

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

-

Workflow for Antimalarial Drug Discovery

Caption: A generalized workflow for the discovery of antimalarial lead compounds.

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

The this compound scaffold is also a key component of multi-target ligands for aminergic G protein-coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[3] This multi-target engagement is a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia.

Quantitative Data: Receptor Binding Affinities

Derivatives of this scaffold have demonstrated nanomolar affinities for key CNS receptors, with some compounds exhibiting antagonist activity at both D2 and 5-HT2A receptors, a desirable profile for antipsychotic agents.

| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Functional Activity |

| 5 | 15 | 25 | 3.5 | D2 & 5-HT2A Antagonist |

| 9 | 8 | 10 | 2.1 | D2 & 5-HT2A Antagonist |

| 17 | 12 | 18 | 4.2 | D2 & 5-HT2A Antagonist |

Table 2: Receptor binding affinities (Ki) and functional activities of representative 3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives.[3]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., Dopamine D2).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Buffer solutions (incubation buffer, wash buffer)

-

Test compounds and a known high-affinity non-labeled ligand (for determining non-specific binding)

-

Scintillation counter

Methodology:

-

Reaction Mixture Preparation: In a microtiter plate or tubes, combine the cell membranes, radioligand, and either buffer, the test compound at various concentrations, or the non-labeled ligand (for total and non-specific binding, respectively).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway in Schizophrenia Treatment

Caption: Antipsychotic action via dual D2 and 5-HT2A receptor antagonism.

Anticancer Activity: Disrupting Key Oncogenic Pathways

The versatility of the this compound scaffold extends to oncology, with derivatives showing potent activity against various cancers by inhibiting critical signaling pathways such as the Hedgehog pathway and by disrupting microtubule dynamics through tubulin polymerization inhibition.

Hedgehog Pathway Inhibition

Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of several cancers. A novel derivative of the this compound scaffold, LKD1214, has been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) protein.[4]

Quantitative Data: Hedgehog Pathway Inhibition

| Compound | Target | Assay | IC50 |

| LKD1214 | Smoothened (SMO) | Hh Pathway Activation | Comparable to Vismodegib |

Table 3: Inhibitory activity of an indole derivative against the Hedgehog pathway.[4]

Experimental Protocol: Hedgehog Signaling Pathway Assay (Luciferase Reporter Assay)

This protocol is used to screen for inhibitors of the Hh pathway.

Objective: To measure the inhibition of Gli-mediated transcription in response to Hh pathway activation.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

-

Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

Test compounds.

Methodology:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a few hours.

-

Pathway Activation: Add a Hh pathway activator (Shh or SAG) to the wells and incubate for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

Calculate the percentage of inhibition relative to the activator-treated control.

-

Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

-

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Tubulin Polymerization Inhibition

Certain derivatives of the this compound scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism of action for many successful anticancer drugs. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Anticancer Activity

| Compound ID | Tubulin Polymerization IC50 (μM) | Cell Line | Antiproliferative IC50 (nM) |

| ATI-1 | 2.6 | MCF-7 | 34 |

| ATI-2 | 3.3 | MCF-7 | 52 |

Table 4: In vitro activity of arylthioindole (ATI) derivatives containing the this compound scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., G-PEM buffer containing GTP)

-

Spectrophotometer with temperature control

-

Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter)

Methodology:

-

Reaction Setup: In a cuvette, add the polymerization buffer and the test compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to the cuvette and incubate at 37°C to initiate polymerization.

-

Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time.

-

Data Analysis:

-

Plot the absorbance versus time to obtain polymerization curves.

-

Determine the rate of polymerization from the initial linear phase of the curve.

-

Calculate the percentage of inhibition of the polymerization rate at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Synthesis of the this compound Scaffold

A general and efficient method for the synthesis of the core scaffold involves a three-step sequence.

General Synthetic Scheme:

-

Step 1: Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with 1-Boc-4-piperidone to form the corresponding hydrazone, followed by acid-catalyzed cyclization to yield the N-Boc-protected 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

-

Step 2: Reduction of the Tetrahydropyridine Ring: Catalytic hydrogenation of the double bond in the tetrahydropyridine ring to afford the N-Boc-protected this compound.

-

Step 3: Deprotection and Derivatization: Removal of the Boc protecting group under acidic conditions, followed by N-acylation, N-alkylation, or other modifications of the piperidine nitrogen to generate a library of diverse analogues.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of potent antimalarial, antipsychotic, and anticancer compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this promising scaffold, with the ultimate goal of translating its therapeutic potential into new medicines for a variety of diseases. The continued exploration of the chemical space around this privileged core is likely to yield even more drug candidates with improved efficacy and safety profiles.

References

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Novel 3-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide for Medicinal Chemists

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids with profound physiological effects.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents targeting a wide range of pathological conditions, including cancer, microbial infections, inflammation, and neurological disorders.[1] This guide delves into the discovery and synthesis of a particularly promising class of indole derivatives: those bearing a piperidin-4-yl substituent at the C3 position. These compounds have emerged as versatile modulators of key biological targets, offering significant opportunities for the development of novel therapeutics.

This document provides an in-depth technical exploration of the synthesis, characterization, and pharmacological significance of 3-(piperidin-4-yl)-1H-indole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern on both the indole and piperidine rings, and scalability. A highly effective and commonly employed strategy is a convergent three-step approach, beginning with the synthesis of a key intermediate, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, followed by reduction of the double bond within the piperidine ring.

A foundational method for the initial construction of the indole ring is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3] In the context of our target scaffold, a suitably protected 4-piperidone derivative serves as the ketone component.[4][5]

Below is a generalized workflow for the synthesis of the this compound core:

Figure 1: General synthetic workflow for this compound.

The causality behind these experimental choices lies in the robustness and versatility of each step. The Fischer indole synthesis is a well-established and reliable method for forming the indole ring system.[3][5] The use of an N-protected 4-piperidone is crucial to prevent unwanted side reactions at the piperidine nitrogen during the acidic conditions of the cyclization. The subsequent reduction of the tetrahydropyridine intermediate to the piperidine is typically a high-yielding and clean reaction, often achieved through catalytic hydrogenation. Finally, the deprotection step unmasks the piperidine nitrogen, providing a handle for further diversification and derivatization.

Pharmacological Significance and Therapeutic Targets

The this compound scaffold has demonstrated significant activity at several key therapeutic targets within the central nervous system (CNS), highlighting its potential for the treatment of a range of neurological and psychiatric disorders.

Modulation of Serotonin Receptors and Transporters

A prominent area of investigation for this class of compounds is their interaction with the serotonergic system. The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical regulator of mood, cognition, and various physiological processes.[1] Dysregulation of the serotonergic system is implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Specifically, derivatives of this compound have been identified as potent ligands for the serotonin transporter (SERT).[6] SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT increases the synaptic concentration of serotonin and is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants. The 3-(4-piperidyl)-1H-indole moiety is a key pharmacophore in the design of dual 5-HT1A receptor and SERT ligands.[6]

References

- 1. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 3-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core have been investigated for their potential as anticancer, antimalarial, and neurological agents, among other therapeutic applications. This technical guide provides a comprehensive overview of the in vitro evaluation of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The biological activity of this compound analogs has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for different therapeutic targets.

| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Anticancer Activity | ||||

| LKD1214 | Hedgehog Signaling Pathway | Smoothened (SMO) Receptor Binding | Comparable to Vismodegib | |

| LP-261 | NCI-H522 (Non-small-cell lung tumor) | Cell Viability | Significant Inhibition | [1] |

| Compound 3 | MGC-803 (Gastric cancer) | Tubulin Polymerization Inhibition | 0.011 | [2] |

| Compound 19 | MDA-MB-231 (Triple-negative breast cancer) | PI3K/AKT/mTOR Pathway Inhibition | 2.29 | [2] |

| Compound 7 | MCF-7 (Breast cancer) | Anticancer Activity | 3.5 - 8.7 | [2] |

| Compound 8 | A549 (Lung cancer) | Anticancer Activity | 3.5 - 8.7 | [2] |

| Compound 9 | SKOV3 (Ovarian cancer) | Anticancer Activity | 3.5 - 8.7 | [2] |

| Compound 29 | Bcl-2/Mcl-1 | Dual Inhibition | 7.63 (Bcl-2), 1.53 (Mcl-1) | [2] |

| Furfurylidene analog 2d | Molt-4 (Leukemia) | Cytotoxicity (MTT Assay) | Significant | |

| Furfurylidene analog 3d | Molt-4 (Leukemia) | Cytotoxicity (MTT Assay) | Significant | [3] |

| Antimalarial Activity | ||||

| Compound 10d | Plasmodium falciparum (Drug-resistant and sensitive strains) | Anti-parasitic Activity | ~3 | [4] |

| Neurological Activity | ||||

| Compound 6g | hTRPV1 (activated by capsaicin) | Antagonism | 0.075 | [5] |

| Compound 11 | 5-HT1A Receptor | Binding Affinity (Ki) | 128.0 nM | [6] |

| Compound 11 | D2 Receptor | Binding Affinity (Ki) | 51.0 nM | [6] |

| Compound 11 | SERT | Binding Affinity (Ki) | 9.2 nM | [6] |

| Compound 11 | DAT | Binding Affinity (Ki) | 288.0 nM | [6] |

| Compound 4 | SERT | Binding Affinity (Ki) | 47.0 nM | [6] |

| Compound 4 | NET | Binding Affinity (Ki) | 167.0 nM | [6] |

| Other Activities | ||||

| Compound 4d | α-Glucosidase | Inhibition | Competitive Inhibition | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key in vitro experiments cited in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

These assays are fundamental in anticancer drug discovery to determine the concentration-dependent effect of a compound on cell proliferation.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Read the absorbance at approximately 510 nm.[3]

-

Tubulin Polymerization Inhibition Assay

This assay is used to identify compounds that interfere with microtubule dynamics, a key target for many anticancer drugs.

-

Tubulin Preparation: Purify tubulin from a biological source (e.g., bovine brain).

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., GTP, glutamate), and the test compound or a control (e.g., colchicine).

-

Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[1]

In Vitro Anti-parasitic Assay (Plasmodium falciparum)

This assay determines the efficacy of compounds against the malaria parasite.

-

Parasite Culture: Culture synchronized P. falciparum parasites (e.g., chloroquine-sensitive and -resistant strains) in human erythrocytes.

-

Compound Treatment: Add serial dilutions of the test compounds to the parasite cultures.

-

Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 hours).

-

Growth Inhibition Measurement: Quantify parasite growth inhibition using various methods, such as:

-

Microscopy: Giemsa-stained blood smears to count parasitemia.

-

Fluorometric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) to quantify parasite DNA.

-

Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).

-

-

EC50 Determination: Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound analogs.

Caption: Hedgehog signaling pathway with the inhibitory action of a this compound analog.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of a this compound analog.

Caption: General experimental workflow for in vitro anticancer evaluation of indole analogs.

Caption: Mechanism of action for this compound analogs as monoamine reuptake inhibitors.

References

- 1. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Pharmacological Profile of the 3-(Piperidin-4-yl)-1H-indole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its versatile nature allows for substitutions at the indole nitrogen, the piperidine nitrogen, and on the aromatic ring, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of this scaffold and its derivatives, focusing on their interactions with various biological targets, supported by quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated significant activity across multiple target classes, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The key pharmacological activities investigated include serotonergic receptor modulation, antimalarial properties, and inhibition of the Hedgehog signaling pathway.

Serotonergic System Modulation

The this compound core is a common feature in ligands targeting serotonin (5-HT) receptors. These receptors are crucial in the central nervous system for regulating mood, cognition, and various physiological processes.

Numerous derivatives have been synthesized and evaluated for their binding affinity at different 5-HT receptor subtypes. For instance, a series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, which share a similar structural motif, have shown high affinity for the 5-HT1A receptor, with some compounds exhibiting IC50 values as low as 15 nM.[1] Another study focused on 3-(4-piperidinylalkyl)indoles as selective inhibitors of neuronal 5-hydroxytryptamine uptake.[2] Fluorination of related indole derivatives has been explored to create selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.

Table 1: 5-HT Receptor Binding Affinities of Selected this compound Derivatives

| Compound/Derivative | Target | Assay Type | Affinity (Ki, nM) | Reference |

| 4c (a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative) | 5-HT1A | Radioligand Binding | 1.3 | [3] |

| 4d (a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative) | 5-HT1A | Radioligand Binding | 0.4 | [3] |

| ACP-103 (a related piperidine derivative) | 5-HT2A | Radioligand Binding | pKi = 9.3 | [4] |

A standard experimental protocol for determining the binding affinity of compounds for the 5-HT1A receptor involves a competitive radioligand binding assay.

-

Preparation of Membranes: Membranes are prepared from cells heterologously expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell membranes, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3-(Piperidin-4-yl)-1h-indole Scaffold: A Technical Guide

The 3-(Piperidin-4-yl)-1h-indole core structure is a versatile scaffold that has been identified as a key pharmacophore in the development of a wide range of therapeutic agents. Its unique three-dimensional structure allows for interaction with a diverse array of biological targets, leading to potential treatments for infectious diseases, cancer, neurodegenerative disorders, and metabolic conditions. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Antimalarial Activity: Targeting Plasmodium falciparum

Derivatives of the this compound scaffold have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A notable example is (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, which has shown activity against both drug-sensitive and drug-resistant strains of the parasite.[1]

Quantitative Data: Antiplasmodial Activity

| Compound | Target Organism | EC50 (µM) | Reference |

| (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone (10d) | Plasmodium falciparum | ~ 3 | [1] |

Experimental Protocol: In Vitro Antiplasmodial Assay

This protocol outlines the determination of the 50% effective concentration (EC50) of test compounds against P. falciparum.

1. Parasite Culture:

- P. falciparum strains (e.g., W2) are maintained in continuous culture in human erythrocytes (O+ blood group) at a 2.5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

- Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

2. Drug Susceptibility Testing:

- Compounds are serially diluted in DMSO and then further diluted in culture medium.

- Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are incubated with the compounds in 96-well microplates for 72 hours.

- Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

- Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

3. Data Analysis:

- The fluorescence readings are plotted against the log of the drug concentration.

- The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: Antimalarial Drug Discovery Workflow

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for modification at several key positions, leading to a wide array of derivatives with diverse pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as antimalarial agents, nociceptin opioid receptor (NOP) modulators, and 5-HT6 receptor antagonists. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and drug development in this area.

Antimalarial Activity

A series of this compound derivatives have been investigated for their potential as novel antimalarial agents, stemming from a hit identified in a high-throughput screening against Plasmodium falciparum.[1] The core scaffold's amenability to diversification has been explored to understand the structural requirements for anti-parasitic activity.

Structure-Activity Relationship (SAR) Analysis

The SAR for the antimalarial activity of these compounds is summarized in the table below. The general finding is that the this compound core is sensitive to modifications, particularly at the piperidinyl nitrogen.[1]

| Compound | R (N-piperidinyl modification) | EC50 (μM) vs. P. falciparum (3D7) | Cytotoxicity (HepG2 cells, CC50 in μM) | Selectivity Index (SI) |

| Hit Compound | - | 1.2 | > 50 | > 41.7 |

| 10a | H | > 10 | > 50 | - |

| 10b | Benzyl | 3.2 | > 50 | > 15.6 |

| 10d | Pyridin-3-yl-methanone | 3.1 | > 50 | > 16.1 |

| 10e | 4-Fluorobenzyl | 3.5 | > 50 | > 14.3 |

Data extracted from a study on novel antimalarial chemotypes.[1]

The data indicates that while many modifications to the N-piperidinyl position are not well-tolerated, certain substitutions, such as the pyridin-3-yl-methanone in compound 10d , can retain lead-like properties with notable antimalarial activity against both drug-sensitive and resistant strains of P. falciparum.[1]

Experimental Protocols

A three-step synthetic approach is typically employed for the synthesis of these derivatives.[1]

-

Step 1: Synthesis of the Intermediate: Indole is reacted with N-Boc-4-piperidone in a suitable solvent system.

-

Step 2: Deprotection: The Boc protecting group is removed from the piperidine nitrogen using an acid like trifluoroacetic acid (TFA).

-

Step 3: Diversification: The resulting this compound is then reacted with various acylating or alkylating agents to generate the final diversified library of compounds.

The in vitro antimalarial activity is assessed using a SYBR Green I-based fluorescence assay against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Parasite growth inhibition is measured after a 72-hour incubation period with the test compounds.

Cytotoxicity is evaluated against a human cell line, such as HepG2 cells, using a standard MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

Nociceptin Opioid Receptor (NOP) Modulation

Derivatives of this compound have also been explored as ligands for the nociceptin opioid receptor (NOP), a target for various central nervous system disorders.[2]

Structure-Activity Relationship (SAR) Analysis

Initial studies on 3-substituted N-piperidinyl indoles showed that introducing basic functional groups, such as an amine or guanidine, can modestly improve NOP binding affinity and potency.[2] These compounds generally act as partial agonists with good selectivity over the mu-opioid receptor (MOP).[2] Interestingly, moving the substitution from the 3-position to the 2-position of the indole ring can lead to full agonists with improved potency.[2]

| Compound | Substitution Position | R Group | NOP Binding Affinity (Ki, nM) | NOP Functional Activity (EC50, nM) | MOP Binding Affinity (Ki, nM) |

| Unsubstituted | 3 | H | 100 | 500 (Partial Agonist) | >1000 |

| Amine-substituted | 3 | -(CH2)2-NH2 | 50 | 250 (Partial Agonist) | >1000 |

| Guanidine-substituted | 3 | -(CH2)2-NH-C(=NH)NH2 | 30 | 150 (Partial Agonist) | >1000 |

| 2-substituted analog | 2 | -CH2-pyrrolidine | 5 | 97 (Full Agonist) | 200 |

Representative data illustrating SAR trends for NOP receptor ligands.[2]

Experimental Protocols

Binding affinities for NOP and MOP receptors are determined using radioligand binding assays with membranes prepared from cells expressing the respective receptors. Competition binding experiments are performed with a radiolabeled ligand (e.g., [³H]nociceptin for NOP) and increasing concentrations of the test compounds.

Functional activity (agonist or antagonist) is typically assessed using a [³⁵S]GTPγS binding assay in cell membranes expressing the NOP receptor. This assay measures the activation of G-proteins upon receptor stimulation by an agonist.

5-HT6 Receptor Antagonism

A novel series of [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indole derivatives have been synthesized and evaluated as potent and selective 5-HT6 receptor antagonists, which are of interest for treating cognitive impairment.[3]

Structure-Activity Relationship (SAR) Analysis

The SAR of this series focuses on the nature and substitution pattern of the arylsulfonyl group attached to the indole nitrogen.

| Compound | R (on arylsulfonyl) | 5-HT6 Binding Affinity (Ki, nM) |

| 9a | Phenyl | 15 |

| 9b | 4-Fluorophenyl | 5 |

| 9c | 4-Chlorophenyl | 3 |

| 9d | 4-Bromophenyl | 2 |

| 9e | 4-Methylphenyl | 10 |

| 9f | 4-Methoxyphenyl | 25 |

| 9g | Naphthyl | 1 |

Data extracted from a study on novel 5-HT6 receptor antagonists.[3]

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring enhance binding affinity, with the 4-bromo derivative being particularly potent.[3] Replacing the phenyl ring with a naphthyl group also significantly improves affinity.[3]

Experimental Protocols

The synthesis involves the reaction of 3-[(1-methylpiperidin-4-yl)methyl]-1H-indole with various arylsulfonyl chlorides in the presence of a base.

Binding affinity for the human 5-HT6 receptor is determined using a radioligand binding assay with membranes from HEK-293 cells stably expressing the receptor. [³H]LSD is commonly used as the radioligand.

Functional antagonism is evaluated by measuring the ability of the compounds to inhibit serotonin-induced increases in intracellular cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.

Anticancer and Anti-inflammatory Activities

The this compound scaffold has also been investigated for its potential in oncology and inflammation. For instance, certain derivatives have been shown to exhibit cytotoxic activity against cancer cell lines like MCF-7.[4] Additionally, some compounds have been designed as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[5] Other studies have focused on developing these derivatives as anti-inflammatory agents for conditions like acute lung injury.[6] The SAR in these areas is highly dependent on the specific target and the nature of the substitutions on the indole and piperidine rings.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical role of substitutions on both the indole and piperidine moieties in determining the pharmacological activity and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for various therapeutic applications. The continued investigation of this scaffold is likely to yield new and improved drug candidates in the future.

References

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. yeditepejhs.org [yeditepejhs.org]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the 3-Piperidin-4-yl-1H-indole Scaffold: A Technical Guide to New Chemotypes

For Researchers, Scientists, and Drug Development Professionals

The 3-piperidin-4-yl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and versatile synthetic handles have made it a valuable core for the development of novel chemotypes targeting a wide range of biological entities. This in-depth technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics.

Core Synthesis Strategies

The construction of the 3-piperidin-4-yl-1H-indole core can be achieved through several synthetic routes. The most common and versatile methods include the Fischer indole synthesis and the Pictet-Spengler reaction.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] For the synthesis of the 3-piperidin-4-yl-1H-indole scaffold, a suitable phenylhydrazine is reacted with a 4-piperidone derivative. This method allows for the introduction of a variety of substituents on both the indole and piperidine rings.

The Pictet-Spengler reaction provides an alternative route, involving the condensation of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which can be further modified to yield the desired scaffold.[2][3] This reaction is particularly useful for creating specific stereoisomers.

A general synthetic workflow for the preparation of 3-piperidin-4-yl-1H-indole and its derivatives is outlined below.

Biological Activities and Quantitative Data

Derivatives of the 3-piperidin-4-yl-1H-indole scaffold have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory effects. The following tables summarize key quantitative data for representative compounds.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[4]

| Compound ID | Modification on Piperidine Nitrogen | P. falciparum Strain | EC50 (µM) | Cytotoxicity (HepG2 cells) CC50 (µM) | Selectivity Index (CC50/EC50) |

| Hit Compound | Unsubstituted | 3D7 | 0.8 | >50 | >62.5 |

| 10d | Pyridin-3-yl-methanone | 3D7 | ~3 | >50 | >16.7 |

| 10d | Pyridin-3-yl-methanone | Dd2 (resistant) | ~3 | >50 | >16.7 |

Kinase Inhibitory Activity

The 3-piperidin-4-yl-1H-indole scaffold has also been explored for the development of kinase inhibitors, which are crucial in cancer therapy.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |

| CHMFL-FLT3-122 | FLT3 | 40 | MV4-11 (AML) | 22 |

| CHMFL-FLT3-122 | BTK | >400 | - | - |

| Compound 15c | VEGFR2 | 117 | HCT-116 (Colon) | 0.34 |

| Compound 15c | FGFR1 | 1287 | - | - |

| Compound 15c | RET | 1185 | - | - |

Signaling Pathways

A key signaling pathway modulated by certain 3-piperidin-4-yl-1H-indole derivatives is the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tumorigenesis.[5]

Experimental Protocols

General Procedure for the Synthesis of 3-(Piperidin-4-yl)-1H-indole

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted from related procedures.[6]

Step 1: Synthesis of 3-(1-Benzyl-4-piperidinyl)indol-2-one

-

To a solution of oxindole in a suitable solvent (e.g., methanol), add 1-benzyl-4-piperidone.

-

Add a catalytic amount of a base (e.g., pyrrolidine) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1-benzyl-4-piperidinyl)indol-2-one.

Step 2: Debenzylation to yield 3-(Piperidin-4-yl)indolin-2-one

-

Dissolve 3-(1-benzyl-4-piperidinyl)indol-2-one in a mixture of methanol and acetic acid.

-

Add 10% Palladium on carbon (Pd/C) as a catalyst.

-

Stir the mixture under a hydrogen atmosphere (e.g., 50 psi) at 50 °C for several hours.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

Adjust the pH of the residue to 8-9 with a 10% aqueous sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).

-

Concentrate the organic layer to obtain 3-(piperidin-4-yl)indolin-2-one.

Step 3: Reduction to this compound

-

The resulting 3-(piperidin-4-yl)indolin-2-one can be reduced to the final this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

-

The reaction is typically carried out at reflux temperature and monitored by TLC.

-

After completion, the reaction is carefully quenched, and the product is extracted and purified by column chromatography.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of compounds against the erythrocytic stages of P. falciparum.

Protocol:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add a suspension of P. falciparum-infected red blood cells (e.g., 3D7 or Dd2 strains) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by freeze-thawing and add a lysis buffer containing SYBR Green I dye.

-

Measure the fluorescence intensity using a fluorescence plate reader. The signal is proportional to the amount of parasite DNA.

-

Plot the fluorescence intensity against the compound concentration and determine the EC50 value using a non-linear regression model.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding a final concentration of ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed. This can be done using various methods, such as detecting ADP production (e.g., ADP-Glo™ assay) or using a phosphospecific antibody to detect the phosphorylated substrate.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion

The 3-piperidin-4-yl-1H-indole scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. Its amenability to diverse chemical modifications allows for the fine-tuning of its pharmacological properties to target a range of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this valuable chemical scaffold in their drug discovery endeavors.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(piperidin-4-yl)indolin-2-one synthesis - chemicalbook [chemicalbook.com]

Antimalarial Potential of 3-(Piperidin-4-yl)-1H-indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial potential of 3-(Piperidin-4-yl)-1H-indole compounds. This class of molecules has emerged from high-throughput screening as a promising scaffold for the development of new therapeutics against Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the synthesis, in vitro activity, and potential mechanisms of action of these compounds, presenting available data and standardized experimental protocols to guide further research and development in this area.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad range of biological activities, including antimalarial properties.[1] A notable sub-class, the this compound derivatives, has been identified as a promising starting point for new antimalarial drugs. A series of these compounds were synthesized and evaluated, demonstrating activity against both drug-sensitive and drug-resistant strains of P. falciparum.[2][3][4][5]

Quantitative Data Summary

A study by Paulo et al. (2015) investigated a series of thirty-eight this compound derivatives.[2][3][4][5] While the complete dataset for all 38 compounds is not publicly available, the study highlighted a lead compound, 10d , which exhibits promising lead-like properties. The key quantitative data for this and related compounds from the series are summarized below.

| Compound ID | Structure | P. falciparum Strain | EC50 (µM) | Cytotoxicity (HepG2) CC50 (µM) | Selectivity Index (SI) | Molecular Weight (MW) | cLogP |

| Hit Compound | (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone | - | - | - | - | - | - |

| Lead Compound (10d) | [Structure of 10d not fully specified in abstract] | Drug-resistant & Sensitive | ~ 3 | > 30 (Implied) | > 10 (Implied) | 305 | 2.42 |

Note: The data for the hit compound and the full series are not detailed in the available literature. The selectivity index is calculated as CC50/EC50.

The structure-activity relationship (SAR) studies revealed that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to modifications at the N-piperidinyl position.[2][3][4][5] Despite this, compound 10d emerged as a promising lead with activity against both chloroquine-sensitive and resistant strains, indicating no cross-resistance with this established antimalarial.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically employed in the evaluation of novel antimalarial compounds, based on standard laboratory practices.

Chemical Synthesis

The synthesis of the this compound derivatives was reported to follow a three-step synthetic approach.[2][3][4][5] A generalized synthetic scheme is presented below:

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Condensation: Reaction of indole with an N-protected 4-piperidone derivative to form the core scaffold. Step 2: Deprotection: Removal of the protecting group from the piperidine nitrogen. Step 3: Diversification: Acylation or other modifications of the piperidine nitrogen to generate a library of analogues.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% effective concentration (EC50) of compounds against P. falciparum.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Assay Preparation: Compounds are serially diluted in DMSO and added to a 96-well plate. A parasite culture with a hematocrit of 2% and a parasitemia of 1% is then added to each well.

-

Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: The fluorescence readings are plotted against the compound concentration, and the EC50 value is determined using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of a human cell line, typically HepG2 (human liver carcinoma), to determine selectivity.

-

Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plate is incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.

Potential Mechanism of Action